Cas no 2011710-77-1 (4-methyl-4-(oxolan-3-yl)methyl-4H,5H,6H,7H-furo3,2-cpyridine)
4-methyl-4-(oxolan-3-yl)methyl-4H,5H,6H,7H-furo3,2-cpyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-methyl-4-(oxolan-3-yl)methyl-4H,5H,6H,7H-furo3,2-cpyridine
- EN300-1076499
- 4-methyl-4-[(oxolan-3-yl)methyl]-4H,5H,6H,7H-furo[3,2-c]pyridine
- 2011710-77-1
-
- Inchi: 1S/C13H19NO2/c1-13(8-10-3-6-15-9-10)11-4-7-16-12(11)2-5-14-13/h4,7,10,14H,2-3,5-6,8-9H2,1H3
- InChI Key: XSEMKJWQTIDDQK-UHFFFAOYSA-N
- SMILES: O1CCC(C1)CC1(C)C2C=COC=2CCN1
Computed Properties
- Exact Mass: 221.141578849g/mol
- Monoisotopic Mass: 221.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 34.4Ų
4-methyl-4-(oxolan-3-yl)methyl-4H,5H,6H,7H-furo3,2-cpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1076499-0.05g |
4-methyl-4-[(oxolan-3-yl)methyl]-4H,5H,6H,7H-furo[3,2-c]pyridine |
2011710-77-1 | 95% | 0.05g |
$827.0 | 2023-10-28 | |
| Enamine | EN300-1076499-0.1g |
4-methyl-4-[(oxolan-3-yl)methyl]-4H,5H,6H,7H-furo[3,2-c]pyridine |
2011710-77-1 | 95% | 0.1g |
$867.0 | 2023-10-28 | |
| Enamine | EN300-1076499-0.25g |
4-methyl-4-[(oxolan-3-yl)methyl]-4H,5H,6H,7H-furo[3,2-c]pyridine |
2011710-77-1 | 95% | 0.25g |
$906.0 | 2023-10-28 | |
| Enamine | EN300-1076499-0.5g |
4-methyl-4-[(oxolan-3-yl)methyl]-4H,5H,6H,7H-furo[3,2-c]pyridine |
2011710-77-1 | 95% | 0.5g |
$946.0 | 2023-10-28 | |
| Enamine | EN300-1076499-1.0g |
4-methyl-4-[(oxolan-3-yl)methyl]-4H,5H,6H,7H-furo[3,2-c]pyridine |
2011710-77-1 | 1g |
$1172.0 | 2023-06-10 | ||
| Enamine | EN300-1076499-2.5g |
4-methyl-4-[(oxolan-3-yl)methyl]-4H,5H,6H,7H-furo[3,2-c]pyridine |
2011710-77-1 | 95% | 2.5g |
$1931.0 | 2023-10-28 | |
| Enamine | EN300-1076499-5.0g |
4-methyl-4-[(oxolan-3-yl)methyl]-4H,5H,6H,7H-furo[3,2-c]pyridine |
2011710-77-1 | 5g |
$3396.0 | 2023-06-10 | ||
| Enamine | EN300-1076499-10.0g |
4-methyl-4-[(oxolan-3-yl)methyl]-4H,5H,6H,7H-furo[3,2-c]pyridine |
2011710-77-1 | 10g |
$5037.0 | 2023-06-10 | ||
| Enamine | EN300-1076499-1g |
4-methyl-4-[(oxolan-3-yl)methyl]-4H,5H,6H,7H-furo[3,2-c]pyridine |
2011710-77-1 | 95% | 1g |
$986.0 | 2023-10-28 | |
| Enamine | EN300-1076499-5g |
4-methyl-4-[(oxolan-3-yl)methyl]-4H,5H,6H,7H-furo[3,2-c]pyridine |
2011710-77-1 | 95% | 5g |
$2858.0 | 2023-10-28 |
4-methyl-4-(oxolan-3-yl)methyl-4H,5H,6H,7H-furo3,2-cpyridine Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 4-methyl-4-(oxolan-3-yl)methyl-4H,5H,6H,7H-furo3,2-cpyridine
4-Methyl-4-(Oxolan-3-Yl)Methyl-4H,5H,6H,7H-Furo[3,2-C]Pyridine: A Comprehensive Overview
4-Methyl-4-(oxolan-3-yl)methyl-4H,5H,6H,7H-furo[3,2-c]pyridine, also known by its CAS number 2011710-77-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of heterocyclic compounds, which are characterized by the presence of atoms other than carbon in their ring structures. The molecule combines a furo[3,2-c]pyridine framework with a methyl group and an oxolan substituent, making it a unique structure with potential applications in drug design and advanced materials.
The furo[3,2-c]pyridine moiety is a fused bicyclic system consisting of a furan ring and a pyridine ring. This structure is known for its aromaticity and stability, which are key properties in many chemical applications. The presence of the oxolan group (a cyclic ether) introduces additional functionality to the molecule. Recent studies have shown that such substituents can significantly influence the electronic properties and reactivity of the parent structure. For instance, the oxolan group can act as an electron-donating or withdrawing group depending on its position and substitution pattern.
The methyl group attached to the furo[3,2-c]pyridine framework further enhances the compound's versatility. Methyl groups are commonly used in organic synthesis to modify physical properties such as solubility and volatility. In this case, the methyl group may also play a role in stabilizing certain conformations or interactions within the molecule. Recent research has highlighted the importance of such small substituents in modulating the pharmacokinetic properties of drug candidates.
From a synthetic perspective, 4-methyl-4-(oxolan-3-yl)methyl-4H,5H,6H,7H-furo[3,2-c]pyridine can be synthesized through various routes. One common approach involves the coupling of appropriate precursors under controlled conditions. For example, the formation of the furo[3,2-c]pyridine core can be achieved via cyclization reactions involving dienophiles or through oxidative coupling methods. The introduction of the oxolan and methyl groups typically occurs at later stages of synthesis to avoid unwanted side reactions.
The compound's unique structure has led to its exploration in several applications. In medicinal chemistry, it has been investigated as a potential lead compound for drug development. Its aromaticity and functional groups make it suitable for targeting specific biological pathways or receptors. Recent studies have focused on its ability to inhibit certain enzymes or modulate receptor activity. For instance, researchers have reported promising results in preliminary assays targeting kinase enzymes.
In addition to its biological applications, 4-methyl-4-(oxolan-3-yl)methyl-4H,5H,6H,7H-furo[3,2-c]pyridine has also been studied for its potential use in materials science. Its electronic properties make it a candidate for applications in organic electronics or optoelectronic devices. The compound's ability to form stable charge transfer complexes has been explored in recent studies aimed at developing new materials for solar cells or light-emitting diodes (LEDs).
The compound's stability under various conditions is another area of interest. Recent research has examined its thermal stability and resistance to photochemical degradation. These studies are crucial for determining its suitability for practical applications where prolonged exposure to heat or light is expected.
In terms of environmental impact and safety considerations, 4-methyl-4-(oxolan-3-yl)methyl-related compounds have been subjected to rigorous testing to ensure they meet regulatory standards for toxicity and biodegradability. While no significant concerns have been identified thus far,
From an analytical standpoint, CAS No. 2011710-77-1 serves as a unique identifier that allows researchers worldwide to reference this compound consistently.
In conclusion, 4-methyl-(oxolan-
2011710-77-1 (4-methyl-4-(oxolan-3-yl)methyl-4H,5H,6H,7H-furo3,2-cpyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)